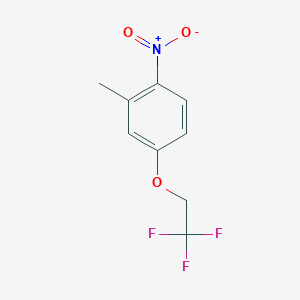

2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene

CAS No.:

Cat. No.: VC13295705

Molecular Formula: C9H8F3NO3

Molecular Weight: 235.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8F3NO3 |

|---|---|

| Molecular Weight | 235.16 g/mol |

| IUPAC Name | 2-methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene |

| Standard InChI | InChI=1S/C9H8F3NO3/c1-6-4-7(16-5-9(10,11)12)2-3-8(6)13(14)15/h2-4H,5H2,1H3 |

| Standard InChI Key | HNSXRQOWSFWKMW-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)OCC(F)(F)F)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C=CC(=C1)OCC(F)(F)F)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound’s structure features:

-

Nitro group at position 1, directing electrophilic substitution reactions to meta positions.

-

Methyl group at position 2, providing steric hindrance.

-

Trifluoroethoxy group at position 4, enhancing solubility in fluorinated solvents .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈F₃NO₃ | |

| Molecular Weight | 235.16 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| LogP (Partition Coefficient) | 2.84 | |

| Topological Polar Surface Area | 52.4 Ų |

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via nitration and etherification reactions:

-

Etherification: Reaction of 2-methyl-4-nitrophenol with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) .

-

Nitration: Direct nitration of 2-methyl-4-(2,2,2-trifluoroethoxy)benzene using HNO₃/H₂SO₄ under controlled conditions.

Table 2: Optimized Synthesis Parameters

Industrial-Scale Production

Continuous flow reactors are employed to enhance safety and efficiency, minimizing side reactions such as over-nitration or decomposition. Purification involves recrystallization from ethanol/water mixtures .

Applications in Research and Industry

Pharmaceutical Intermediates

The trifluoroethoxy group improves metabolic stability, making the compound a valuable intermediate in:

-

Antifungal agents: Derivatives show activity against Candida spp. .

-

PET tracers: Carbon-11 or fluorine-18 labeled analogs are used in biomedical imaging .

Agrochemical Development

Nitroaromatic compounds are precursors to herbicides and insecticides. The methyl group enhances lipophilicity, aiding penetration through plant cuticles .

Material Science

The compound’s electron-deficient aromatic system is utilized in:

-

Liquid crystals: As a core structure for fluorinated mesogens .

-

Polymer additives: To improve thermal stability in fluoropolymers.

| Parameter | Recommendation |

|---|---|

| Storage | 2–8°C in sealed containers |

| Disposal | Incineration or chemical neutralization |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume